molecular formula C7H4O2S B14417633 2H-Thiireno[e][1,3]benzodioxole CAS No. 82324-04-7

2H-Thiireno[e][1,3]benzodioxole

Cat. No.: B14417633
CAS No.: 82324-04-7
M. Wt: 152.17 g/mol
InChI Key: IITGLJLWLJEMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Thiireno[e][1,3]benzodioxole is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a thiirene ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiireno[e][1,3]benzodioxole typically involves the reaction of catechol with disubstituted halomethanes in the presence of a catalyst. One efficient method involves the use of ZrO2/SO42- as a solid superacid catalyst. The reaction is carried out in refluxing benzene or toluene, leading to the formation of the desired benzodioxole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2H-Thiireno[e][1,3]benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiirene ring to a thiirane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Thiireno[e][1,3]benzodioxole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A structurally related compound with a benzodioxole moiety but lacking the thiirene ring.

    Methylenedioxybenzene: Another related compound with similar bioactive properties.

Uniqueness

2H-Thiireno[e][1,3]benzodioxole is unique due to the presence of the thiirene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for the development of new chemical entities with diverse applications .

Properties

CAS No.

82324-04-7

Molecular Formula

C7H4O2S

Molecular Weight

152.17 g/mol

IUPAC Name

thiireno[2,3-g][1,3]benzodioxole

InChI

InChI=1S/C7H4O2S/c1-2-5-7(10-5)6-4(1)8-3-9-6/h1-2H,3H2

InChI Key

IITGLJLWLJEMOS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(S3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.